molecular formula C7H13Cl2N3 B1437413 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 2173135-18-5

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B1437413
CAS No.: 2173135-18-5
M. Wt: 210.1 g/mol
InChI Key: BPPOZVKCXTVITL-UHFFFAOYSA-N
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Description

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially affecting their activity. The pyrazole ring may interact with various receptors and signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its combined pyrrolidine and pyrazole rings, which provide a distinct structural framework that can be exploited for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPOZVKCXTVITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173135-18-5
Record name 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

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